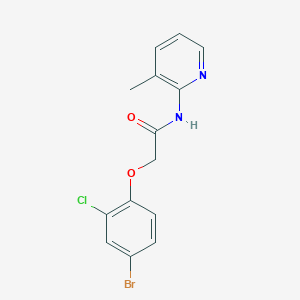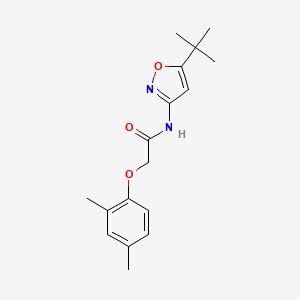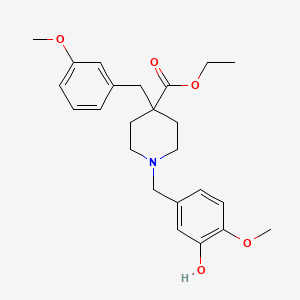![molecular formula C16H22N2O5S B4735740 methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4735740.png)
methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate
Vue d'ensemble
Description
Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, also known as MMMP, is a synthetic compound used in scientific research. MMMP is a potent and selective inhibitor of a protein called protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. MMMP has shown promising results in preclinical studies as a potential anticancer agent and has also been investigated for its potential in treating other diseases, such as neurodegenerative disorders.
Mécanisme D'action
Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase CK2, this compound can disrupt the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and the protection of neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and protect neurons from degeneration. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate in laboratory experiments include its potency and selectivity as a protein kinase CK2 inhibitor, which makes it a valuable tool for studying the role of protein kinase CK2 in various cellular processes. However, the limitations of using this compound in laboratory experiments include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
For methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate research include investigating its potential as a therapeutic agent for cancer and other diseases, as well as studying its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis process of this compound and to develop more potent and selective protein kinase CK2 inhibitors.
Applications De Recherche Scientifique
Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been extensively studied for its potential in treating cancer. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been investigated for its potential in treating other diseases, such as neurodegenerative disorders. In a study conducted on a mouse model of Parkinson's disease, this compound was found to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
methyl 1-[3-(methanesulfonamido)-2-methylbenzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11-13(5-4-6-14(11)17-24(3,21)22)15(19)18-9-7-12(8-10-18)16(20)23-2/h4-6,12,17H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJSIPYZMHPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)


![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4735690.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)
![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)



![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)
![1'-ethyl-5'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4735747.png)
![5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4735755.png)